溴乙酰胺基-PEG4-NHS 酯

描述

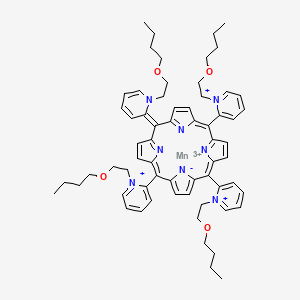

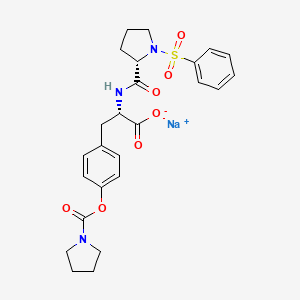

Bromoacetamido-PEG4-NHS ester is a PEG linker containing a bromide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

Bromoacetamido-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG4-NHS ester is C17H27BrN2O9 . Its exact mass is 482.09 and its molecular weight is 483.310 .Chemical Reactions Analysis

The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of Bromoacetamido-PEG4-NHS ester is 483.31 . Its formula is C17H27BrN2O9 . It appears as a viscous liquid that is colorless to light yellow .科学研究应用

Protein Labeling

Bromoacetamido-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in proteomics research, where understanding the structure and function of proteins is crucial .

Oligonucleotide Modification

Similar to proteins, amine-modified oligonucleotides can also be labeled using Bromoacetamido-PEG4-NHS ester . This can help in studying the structure, function, and interactions of these molecules.

Drug Research and Development

Bromoacetamido-PEG4-NHS ester is a highly versatile and valuable compound in drug research and development . Its unique combination of functional groups makes it an excellent linker molecule for drug conjugation .

Targeted Drug Delivery

The use of Bromoacetamido-PEG4-NHS ester as a linker molecule provides a promising strategy for targeted drug delivery . By attaching specific drugs to this molecule, researchers can direct the drugs to specific cells or tissues in the body, improving the efficacy and reducing side effects .

Personalized Medicine

In the field of personalized medicine, Bromoacetamido-PEG4-NHS ester can be used to create custom drug molecules tailored to an individual’s specific needs . This could potentially revolutionize the way we treat diseases by making treatments more effective and less harmful .

Biochemical Research

Bromoacetamido-PEG4-NHS ester is used in various biochemical research applications . Its ability to react with amines makes it a valuable tool in studying biochemical processes and reactions .

作用机制

Target of Action

Bromoacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

The compound contains two functional groups: a bromide group and an NHS ester . The bromide group acts as a leaving group for nucleophilic substitution reactions . The NHS ester, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

Bromoacetamido-PEG4-NHS ester, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By selectively targeting proteins for degradation, PROTACs can modulate biochemical pathways in a way that traditional inhibitors cannot .

Pharmacokinetics

The hydrophilic PEG spacer in Bromoacetamido-PEG4-NHS ester increases its solubility in aqueous media . This property can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving its bioavailability .

Result of Action

The result of the action of Bromoacetamido-PEG4-NHS ester is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways, potentially leading to therapeutic effects .

Action Environment

The action of Bromoacetamido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester . Additionally, the compound’s stability and efficacy can be affected by temperature and the presence of other reactive species .

安全和危害

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONNYNBXMCRXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetamido-PEG4-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)